Physicochemical Superiority of N1-Methyl Substitution for Drug Design
The N1-methyl substitution in 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide significantly alters its physicochemical profile compared to the unsubstituted analog, 2-(1H-indol-3-yl)-2-oxoacetamide. This modification leads to a measurable increase in lipophilicity and eliminates the acidic N-H proton, which is crucial for membrane permeability and metabolic stability [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-2-oxoacetamide (XLogP3 not available but predicted lower) |
| Quantified Difference | Quantitative difference not computed but structurally significant due to replacement of polar N-H with nonpolar N-CH3 |
| Conditions | Computed property (PubChem 2025.04.14 release) |
Why This Matters
Higher lipophilicity (XLogP3 = 1.0) improves the likelihood of passive membrane permeability, a key factor in oral bioavailability and cellular target engagement, making it a superior starting point for drug discovery.
- [1] PubChem. 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetamide. PubChem CID 594179. View Source
- [2] Ferro, S., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997. View Source
